2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5-7(8(3,4)9)6(2)11-10-5/h9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEYQBCLMHSKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Literature Procedure
- Step 1: Synthesis of 3,5-dimethylisoxazole via cyclization of an appropriate precursor.
- Step 2: Bromination at the 4-position using N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane to yield 4-bromo-3,5-dimethylisoxazole.
- Step 3: Nucleophilic substitution using tert-butylamine or a protected amine, followed by deprotection if necessary.
- Step 4: Purification by column chromatography or recrystallization.
Alternative Approaches
Some syntheses employ a direct amination or reductive amination strategy:
Reductive amination: The 4-formyl-3,5-dimethylisoxazole intermediate is reacted with tert-butylamine in the presence of a reducing agent such as sodium borohydride or lithium borohydride in tetrahydrofuran, yielding the target amine.
Acid chloride method: The 4-carboxylic acid derivative is converted to the acid chloride (using thionyl chloride), then coupled with tert-butylamine under basic conditions, followed by reduction if necessary.
Representative Data Table
- Bromination Step: High yields (up to 92%) are achievable for the bromination of the isoxazole ring, which is a crucial step for subsequent nucleophilic substitution.
- Reductive Amination: This step is highly efficient, yielding up to 89% of the final amine product, depending on the purity of starting materials and reaction conditions.
- Reaction Conditions: Use of dry solvents and inert atmosphere is recommended to maximize yields and minimize side reactions.
- The compound and its intermediates may cause skin and eye irritation and should be handled with appropriate personal protective equipment.
- All reactions involving strong reagents (e.g., POCl₃, NBS, NaBH₄) require careful temperature control and ventilation.
- Summary Table: Key Synthetic Parameters
| Parameter | Value/Range |
|---|---|
| Molecular Weight | 154.21 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Typical Overall Yield | 40–80% |
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility : Oxazole derivatives are synthesized under mild conditions (e.g., AcOH at RT) , though yields and purity depend on substituent positions.
- Biological Relevance : The dimethyloxazole group’s KAc mimicry is critical for bromodomain binding, as seen in ISOX-DUAL .
- Structural Optimization : Tertiary amines (e.g., target compound) offer better metabolic stability than primary analogs .
Biological Activity
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine, also known as a derivative of oxazole, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a dimethyl-substituted oxazole ring, which is significant for its interaction with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 155.22 g/mol. The presence of the oxazole ring and the amine group contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₂O |
| Molecular Weight | 155.22 g/mol |
| Solubility | Soluble in water (hydrochloride form) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. The exact molecular targets remain under investigation but may include:
- Enzymatic Inhibition : Potential inhibition of prolyl oligopeptidase, which plays a role in neuropeptide metabolism and could influence cognitive functions .
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- CNS Activity : Indications of potential influence on central nervous system functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. This activity is crucial for developing new antibiotics or treatments for infections.
Central Nervous System (CNS) Effects
The compound shows promise in influencing CNS pathways, potentially offering therapeutic effects for neurological disorders. Its interaction with neuropeptides may enhance cognitive function or provide neuroprotective benefits.
Study on Prolyl Oligopeptidase Inhibition
A study assessed the efficacy of oxazole-based compounds, including this compound, as inhibitors of prolyl oligopeptidase. The findings suggested that these compounds could serve as valuable probes in biochemical assays aimed at understanding enzyme activities related to cognitive functions .
Antitumor Activity
In vitro studies have shown that related oxazole derivatives exhibit antiproliferative effects against various cancer cell lines. While specific data on 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amines' antitumor activity is limited, the structural similarities suggest potential for further investigation into its anticancer properties .
Research Applications
The compound's unique properties make it suitable for various applications in research:
- Biochemical Assays : Used as a probe to study enzyme activities and protein interactions.
- Drug Development : Investigated for potential therapeutic effects in treating neurological disorders and infections.
- Synthetic Chemistry : Serves as a building block in synthesizing more complex molecules.
Q & A
Q. What are the common synthetic routes for 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting a ketone precursor with dimethyloxazole derivatives under catalytic hydrogenation (e.g., Pd/C or Raney Ni) or using alkyl halides for substitution. Purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of extraneous proton signals). Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Exposure Response : Immediate rinsing with water for 15+ minutes upon eye/skin contact; avoid inducing vomiting if ingested.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for hazard codes H315 (skin irritation) and H319 (eye irritation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyloxazole protons at δ 2.3–2.5 ppm, propan-2-amine methyl groups at δ 1.2–1.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch in oxazole) and ~3350 cm⁻¹ (N-H stretch). Cross-validate with elemental analysis for C, H, N content .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in substitution reactions.
- Reaction Path Search : Apply the AFIR method to identify low-energy pathways for oxazole ring functionalization.
- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational models to refine predictions, as demonstrated in ICReDD’s reaction design framework .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Assay Validation : Replicate assays in orthogonal systems (e.g., in vitro enzyme inhibition vs. cell-based assays).
- Dose-Response Analysis : Use Hill plots to compare EC₅₀/IC₅₀ values across platforms.
- Metabolite Screening : Employ LC-MS to identify degradation products or metabolites that may interfere with activity. Reference PubChem’s bioactivity data for analogous amines .
Q. How can factorial design improve optimization of reaction conditions for scale-up?
- Methodological Answer :
- Variable Selection : Test temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF) in a 2³ factorial design.
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., Pareto charts).
- Case Study : A 3-level design reduced reaction time by 40% in a similar amine synthesis by prioritizing catalyst concentration .
Q. What methodologies assess the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Light Sensitivity : Use USP photostability chambers (ICH Q1B guidelines) to detect oxazole ring decomposition.
- pH Stability : Incubate in buffers (pH 3–10) and quantify amine hydrolysis by ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
